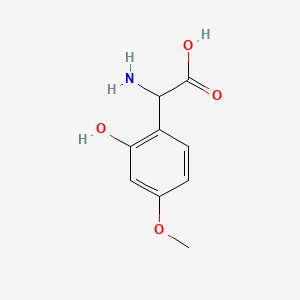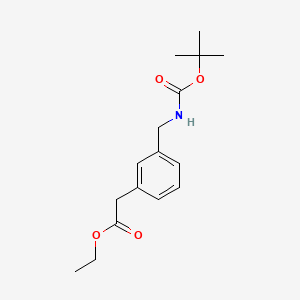
β-D-Glucopyranuronosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of β-D-Glucopyranuronosylamine typically involves the reaction of sodium D-glucuronate with ammonia and/or volatile ammonium salts in water . The reaction conditions, such as the concentration of ammonia and ammonium salts, significantly influence the rate and yield of the product. Higher concentrations generally lead to faster conversion rates and higher yields. The use of saturated ammonium carbamate has been found to produce the highest yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The reaction is typically carried out in aqueous solutions to avoid the need for protective group chemistry, which can be cumbersome and time-consuming .
Análisis De Reacciones Químicas
Types of Reactions: β-D-Glucopyranuronosylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uronic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo substitution reactions to form N-acyl-β-D-glucopyranuronosylamines and N-alkylcarbamoyl-β-D-glucopyranuronosylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides and alkyl isocyanates are used for substitution reactions.
Major Products:
Oxidation: Uronic acids.
Reduction: Corresponding alcohols.
Substitution: N-acyl-β-D-glucopyranuronosylamines and N-alkylcarbamoyl-β-D-glucopyranuronosylamine.
Aplicaciones Científicas De Investigación
β-D-Glucopyranuronosylamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of β-D-Glucopyranuronosylamine involves its ability to act as a glycosyl donor in glycosylation reactions. It interacts with various molecular targets, including enzymes involved in carbohydrate metabolism. The pathways involved include the formation of glycosidic bonds and the modification of existing carbohydrate structures .
Comparación Con Compuestos Similares
- α-D-Glucopyranuronosylamine
- N-acyl-β-D-glucopyranuronosylamines
- N-alkylcarbamoyl-β-D-glucopyranuronosylamine
Comparison: β-D-Glucopyranuronosylamine is unique due to its specific configuration and reactivity. Compared to α-D-Glucopyranuronosylamine, it has different stereochemistry, which affects its reactivity and interactions with other molecules.
Propiedades
Número CAS |
163659-65-2 |
|---|---|
Fórmula molecular |
C6H11NO6 |
Peso molecular |
193.155 |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-amino-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO6/c7-5-3(10)1(8)2(9)4(13-5)6(11)12/h1-5,8-10H,7H2,(H,11,12)/t1-,2-,3+,4-,5+/m0/s1 |
Clave InChI |
GUBZNLBDQBXDQM-CIOUUCGESA-N |
SMILES |
C1(C(C(OC(C1O)N)C(=O)O)O)O |
Sinónimos |
1-Amino-1-deoxy-β-D-glucopyranuronic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


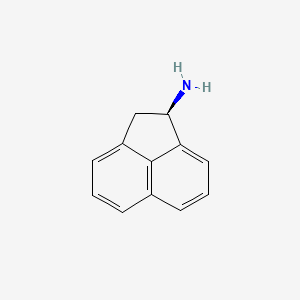
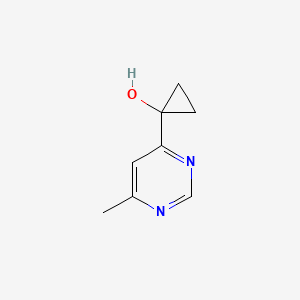
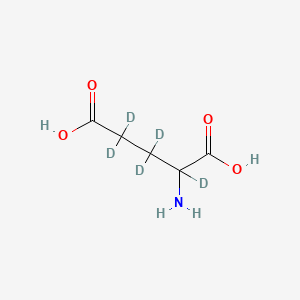
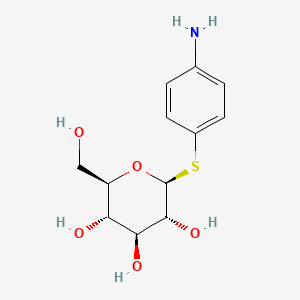
![N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide](/img/structure/B570456.png)
![N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-beta-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide](/img/structure/B570457.png)
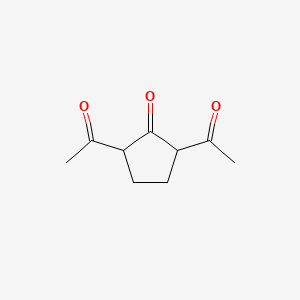
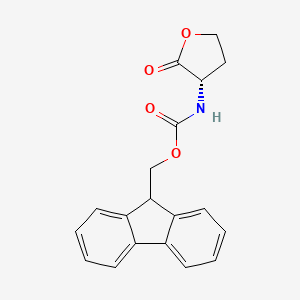
![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)
